Glycogen Phosphorylase (GP) Inhibition: IC₅₀ Potency in Direct Head-to-Head Comparison with Oleanolic Acid-Derived Analogs
Bayogenin inhibits rabbit muscle glycogen phosphorylase a with an IC₅₀ of 68 µM (68,000 nM) . In a head-to-head synthesis and evaluation study, bayogenin was directly compared to three structural analogs—arjunolic acid, hederagonic acid, and 4-epi-hederagonic acid—all prepared from oleanolic acid. The study reported that these four compounds exhibited IC₅₀ values in the range of 53–103 µM for glycogen phosphorylase inhibition, confirming that bayogenin falls within the moderate potency range for this target class [1]. This comparative dataset establishes the compound's position within the structure-activity landscape of 23-hydroxy and 24-hydroxy oleanane triterpenes.
| Evidence Dimension | Glycogen phosphorylase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 68 µM (rabbit muscle glycogen phosphorylase a) |
| Comparator Or Baseline | Arjunolic acid, hederagonic acid, 4-epi-hederagonic acid; IC₅₀ range = 53–103 µM (same assay system) |
| Quantified Difference | Bayogenin falls within the 53–103 µM range; no statistically significant superiority or inferiority among the four analogs reported |
| Conditions | Rabbit muscle glycogen phosphorylase a enzyme assay; semi-synthesis from oleanolic acid starting material |
Why This Matters
This direct comparative data confirms that bayogenin maintains glycogen phosphorylase inhibitory activity comparable to its closest 23-hydroxy/24-hydroxy oleanane analogs, supporting its use as a validated tool compound in this enzyme class without off-target potency concerns from unintended structural variations.
- [1] Liang, W., et al. (2010). Synthesis and Biological Evaluation of Arjunolic Acid, Bayogenin, Hederagonic Acid and 4-Epi-hederagonic Acid as Glycogen Phosphorylase Inhibitors. Chinese Journal of Chemistry, 28(11), 2191-2198. View Source
